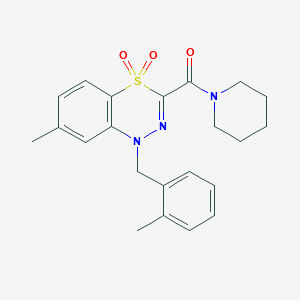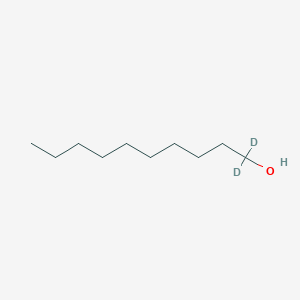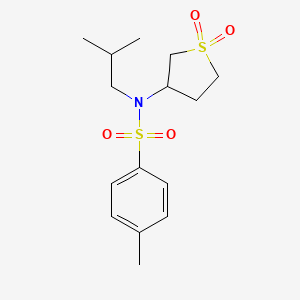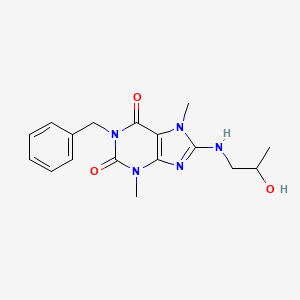
7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Preclinical Pharmacology and Pharmacokinetics
Research on compounds like CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist, focuses on understanding their pharmacodynamic and pharmacokinetic properties. These studies aim to develop translational approaches based on receptor occupancy to guide dose selection in clinical trials, particularly for conditions like major depressive disorder. Such compounds demonstrate high-binding affinity specific to GluN2B receptors, with significant efficacy and safety profiles established through safety pharmacology and neurotoxicity studies (Garner et al., 2015).
Metabolism and Excretion Studies
The study of compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, involves analyzing their disposition, metabolism, and excretion in humans. These studies are crucial for understanding how novel compounds are processed by the human body, including their metabolic pathways, principal circulating components, and excretion patterns. Such research is fundamental in the development of new drugs for treating conditions like insomnia, providing insights into their safety and efficacy (Renzulli et al., 2011).
Radioligand Development for Imaging
Compounds labeled with radioactive isotopes, such as 11C-PBR28, are developed for imaging peripheral benzodiazepine receptors in the brain. These studies involve estimating human radiation doses based on biodistribution data, highlighting the importance of such compounds in medical imaging and diagnostics. The ability to image specific receptors in the brain has significant implications for understanding and treating various neurological conditions (Brown et al., 2007).
Environmental and Health Impact Studies
Research on the environmental occurrence and human exposure to compounds like parabens and their metabolites is critical. These studies assess the presence of such chemicals in foodstuffs, personal care products, and the environment, evaluating their potential impact on human health. Understanding the exposure levels and potential endocrine-disrupting effects of these compounds is crucial for public health and safety regulations (Liao et al., 2013).
特性
IUPAC Name |
[7-methyl-1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-10-11-20-19(14-16)25(15-18-9-5-4-8-17(18)2)23-21(29(20,27)28)22(26)24-12-6-3-7-13-24/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVILYYLLYLBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3C)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2769293.png)
![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)
![Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2769297.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2769299.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2769300.png)
![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2769301.png)


![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2769307.png)



![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)
methanone](/img/structure/B2769315.png)